molecular formula C22H17FN2O4 B238764 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B238764
M. Wt: 392.4 g/mol
InChI Key: KMTTXFPDKCUXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is known for its unique properties that make it an attractive candidate for further research and development.

Mechanism Of Action

The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and Alzheimer's disease. It has been shown to inhibit the activity of tyrosine kinases and phosphatases, which play a key role in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques in the brain.

Biochemical And Physiological Effects

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. It has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is its potent activity against cancer cells and its neuroprotective effects. This makes it an attractive candidate for further research and development in the field of drug discovery. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of research is the study of its mechanism of action and its effects on various signaling pathways and enzymes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound in vivo.

Synthesis Methods

The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves several steps that require specific reagents and conditions. One of the most commonly used methods for synthesizing this compound is through the reaction of 2-amino-5-fluorobenzoxazole with 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with chloroacetyl chloride to form N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide.

Scientific Research Applications

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has been shown to have potent anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain.

properties

Product Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C22H17FN2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H17FN2O4/c1-27-17-6-8-18(9-7-17)28-13-21(26)24-16-5-10-20-19(12-16)25-22(29-20)14-3-2-4-15(23)11-14/h2-12H,13H2,1H3,(H,24,26)

InChI Key

KMTTXFPDKCUXKS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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